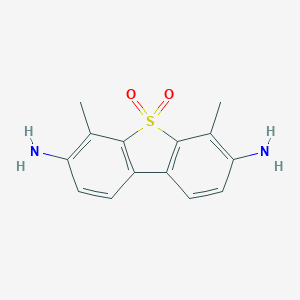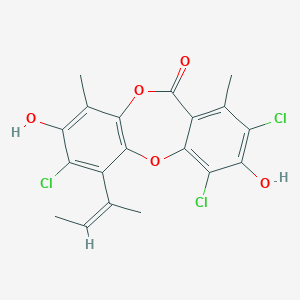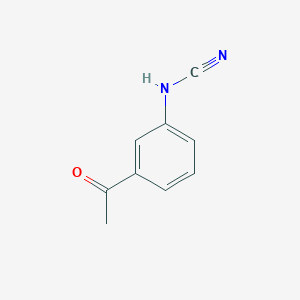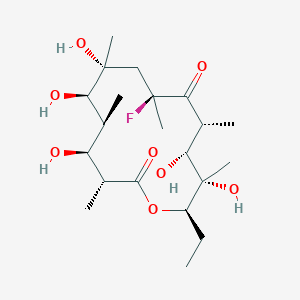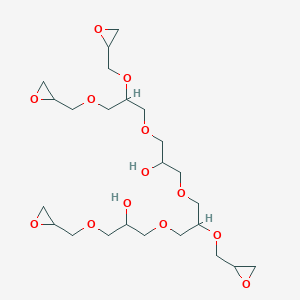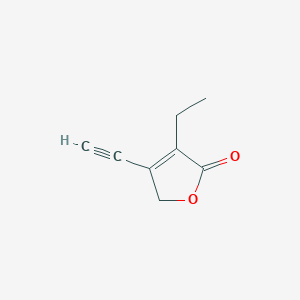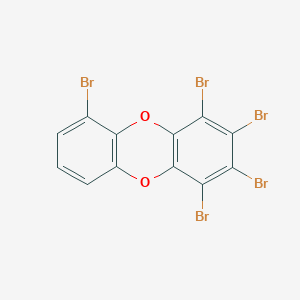
1,2,3,4,6-Pentabromooxanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,6-Pentabromooxanthrene, also known as PBOX, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known to have carcinogenic properties. However, PBOX has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer drugs.
作用機序
1,2,3,4,6-Pentabromooxanthrene exerts its anticancer effects through multiple mechanisms. It binds to tubulin, a protein that forms the microtubule network, and disrupts its function, leading to cell cycle arrest and apoptosis. 1,2,3,4,6-Pentabromooxanthrene also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. Additionally, 1,2,3,4,6-Pentabromooxanthrene has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
生化学的および生理学的効果
1,2,3,4,6-Pentabromooxanthrene has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, it can cause DNA damage and oxidative stress in cancer cells, leading to cell death. 1,2,3,4,6-Pentabromooxanthrene has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
1,2,3,4,6-Pentabromooxanthrene has several advantages for lab experiments, including its high specificity for cancer cells, low toxicity in normal cells, and ability to sensitize cancer cells to radiation therapy. However, its complex synthesis method and limited solubility in aqueous solutions pose challenges for its use in experiments. Additionally, 1,2,3,4,6-Pentabromooxanthrene has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several future directions for research on 1,2,3,4,6-Pentabromooxanthrene. One potential direction is to investigate its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its potential use in clinical settings. Additionally, further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in cancer therapy.
In conclusion, 1,2,3,4,6-Pentabromooxanthrene is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and limited solubility pose challenges for its use in experiments, but its low toxicity in normal cells and ability to sensitize cancer cells to radiation therapy make it a potential candidate for cancer therapy. Further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in clinical settings.
合成法
1,2,3,4,6-Pentabromooxanthrene can be synthesized through a series of chemical reactions starting from 2-nitrofluorene. The synthesis involves the reduction of the nitro group to an amine, followed by bromination at specific positions to obtain the desired product. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
1,2,3,4,6-Pentabromooxanthrene has been extensively studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1,2,3,4,6-Pentabromooxanthrene also disrupts the microtubule network, which is essential for cell division, leading to cell cycle arrest. Furthermore, 1,2,3,4,6-Pentabromooxanthrene has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
CAS番号 |
103456-36-6 |
|---|---|
製品名 |
1,2,3,4,6-Pentabromooxanthrene |
分子式 |
C12H3Br5O2 |
分子量 |
578.7 g/mol |
IUPAC名 |
1,2,3,4,6-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H |
InChIキー |
YPFFNRNCRCZYKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
正規SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
同義語 |
PENTABROMODIBENZO-PARA-DIOXIN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






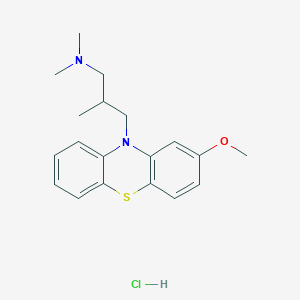


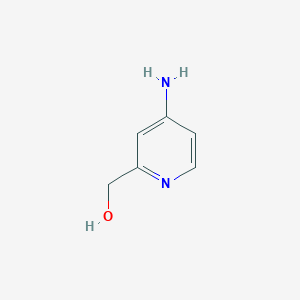
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
